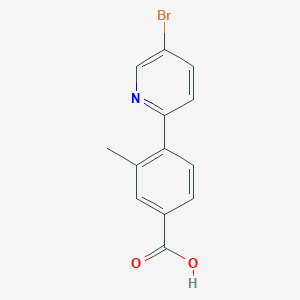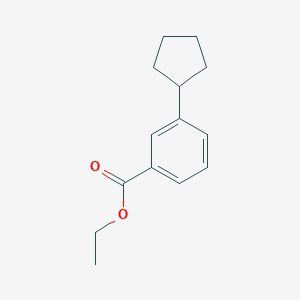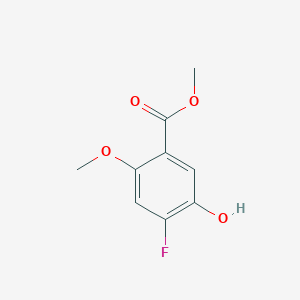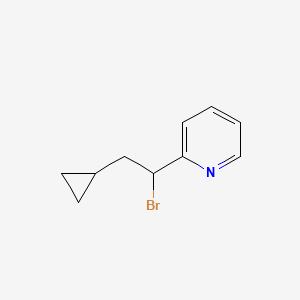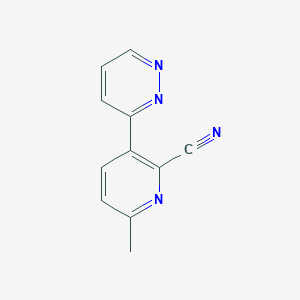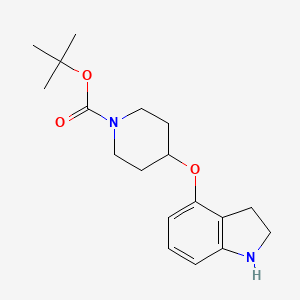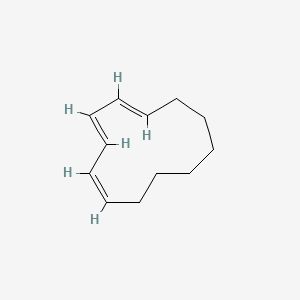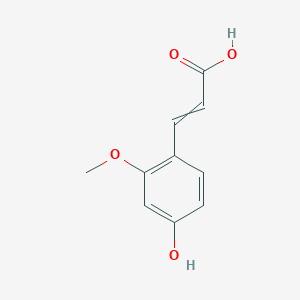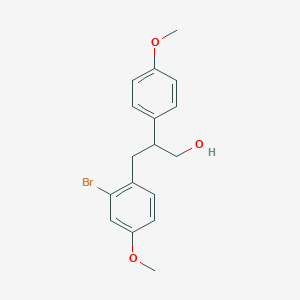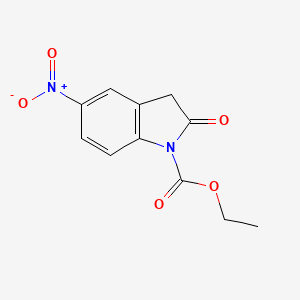
ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is notable for its nitro group at the 5-position and a carboxylate ester at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as the starting material.
Nitration Reaction: The indole core is nitrated using nitric acid to introduce the nitro group at the 5-position.
Oxidation Reaction: The indole is then oxidized to introduce the oxo group at the 2-position.
Esterification Reaction: Finally, the carboxylic acid group is esterified using ethanol to form the ethyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is performed sequentially in large reactors.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as nitroso compounds and oxo derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Different substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: Ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Ethyl 2-oxo-3H-indole-1-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 5-nitro-2-oxo-1H-indole-3-carboxylate: Similar structure but with a different position of the nitro group.
Ethyl 5-nitro-1H-indole-2-carboxylate: Another positional isomer with distinct chemical properties.
This compound's versatility and reactivity make it a valuable tool in both research and industry, with potential applications across various fields. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing scientific interest.
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 5-nitro-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-2-18-11(15)12-9-4-3-8(13(16)17)5-7(9)6-10(12)14/h3-5H,2,6H2,1H3 |
InChI Key |
QHDNYJOHNVOQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


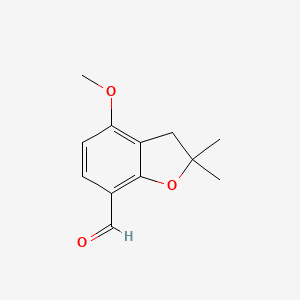
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
